Cas no 97-61-0 (2-Methyl-pentanoic Acid)

2-Methyl-pentanoic Acid structure
2-Methyl-pentanoic Acid structure
اسم المنتج:2-Methyl-pentanoic Acid
كاس عدد:97-61-0
وسط:C6H12O2
ميغاواط:116.158282279968
MDL:MFCD00002671
CID:34909
PubChem ID:7341

2-Methyl-pentanoic Acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Methylpentanoic acid
    • 2-Methylvaleric acid
    • 2-METHYL-N-VALERIC ACID
    • 2-methylpentanoic
    • 2-METHYLPENTANOIC ACID FOR SYNTHESIS
    • 2-Methylvalerate
    • 2-Methyl-valeric acid
    • acidemethylvalerique
    • methylpentanoic acid
    • methylvaleric acid
    • PENTANOIC ACID,2-METHYL-
    • Pentanoic acid, 2-methyl-
    • Valeric acid, 2-methyl-
    • Methylpropylacetic acid
    • 2-Pentanecarboxylic acid
    • 2-methyl valeric acid
    • alpha-Methylvaleric acid
    • Pentanoic acid, methyl-
    • Kyselina 2-methylvalerova
    • FEMA No. 2754
    • 2-methyl-pentanoic acid
    • Kyselina 2-methylvalerova [Czech]
    • .alpha.-Methylvaleric acid
    • OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • (2S)-2-methylpentanoate
    • 2-Methylpentanoic Acid.
    • 2-Methyl-n-valeric
    • 2-Methylpentanoic acid (ACI)
    • Valeric acid, 2-methyl- (6CI, 7CI, 8CI)
    • Valeric acid, α-methyl- (3CI)
    • (±)-2-Methylpentanoic acid
    • DL-2-Methylpentanoic acid
    • DL
    • NSC 8406
    • α-Methylvaleric acid
    • 2-Methyl-pentanoic Acid
    • MDL: MFCD00002671
    • نواة داخلي: 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
    • مفتاح Inchi: OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • ابتسامات: O=C(C(CCC)C)O
    • برن: 1720655

حساب السمة

  • نوعية دقيقة: 116.08373g/mol
  • تهمة السطحية: 0
  • XLogP3: 1.8
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • تدوير ملزمة العد: 3
  • النظائر كتلة واحدة: 116.08373g/mol
  • النظائر كتلة واحدة: 116.08373g/mol
  • طوبولوجي سطح القطب: 37.3Ų
  • عدد الذرات الثقيلة: 8
  • تعقيدات: 78.6
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1
  • الوزن الجزيئي: 116.16
  • tautomeric العد: nothing
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: Not available
  • كثيف: 0.931 g/mL at 25 °C(lit.)
  • نقطة انصهار: -85°C
  • نقطة الغليان: 195°C
  • نقطة الوميض: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • انكسار: n20/D 1.414(lit.)
  • الذوبان: 13g/l
  • معامل توزيع المياه: Soluble in water(13g/L).
  • بسا: 37.30000
  • لوغب: 1.50720
  • انكسار: 1.411-1.416
  • ضغط البخار: 0.2±0.8 mmHg at 25°C
  • الفيدرالية: 2754 | 2-METHYLVALERIC ACID
  • الذوبان: Not available

2-Methyl-pentanoic Acid أمن المعلومات

  • رمزي: GHS05
  • حث:dangerous
  • إشارة عشوائية:Danger
  • وصف الخطر: H314
  • تحذير: P280,P305+P351+P338,P310
  • رقم نقل البضائع الخطرة:UN 3265 8/PG 2
  • WGK ألمانيا:2
  • رمز الفئة الخطرة: 34
  • تعليمات السلامة: S26-S36/37/39-S45-S27
  • رتكس:YV7700000
  • تحديد البضائع الخطرة: C
  • مجموعة التعبئة:III
  • تسا:Yes
  • فئة التعبئة والتغليف:III
  • انفجار الحد:1.3-63%(V)
  • مصطلح خطر:R34
  • ظروف التخزين:Store at 4 ° C, better storage at -4 ° C
  • مستوى الخطر:8
  • فترة الضمان:8

2-Methyl-pentanoic Acid بيانات الجمارك

  • رمز النظام المنسق:2915900090
  • بيانات الجمارك:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-Methyl-pentanoic Acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-20163-0.1g
2-methylpentanoic acid
97-61-0 95%
0.1g
$19.0 2023-09-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13873-2500g
2-Methylvaleric acid, 98+%
97-61-0 98+%
2500g
¥7160.00 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047549-100g
2-Methylvaleric acid
97-61-0 98%
100g
¥127.00 2024-04-23
Enamine
EN300-20163-50.0g
2-methylpentanoic acid
97-61-0 95%
50.0g
$45.0 2023-07-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813961-25g
2-Methylvaleric acid
97-61-0 >98.0%(GC)
25g
¥66.00 2022-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13873-500g
2-Methylvaleric acid, 98+%
97-61-0 98+%
500g
¥1702.00 2023-03-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M117868-500g
2-Methyl-pentanoic Acid
97-61-0 >98.0%(GC)
500g
¥486.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007569-25g
2-Methyl-pentanoic Acid
97-61-0 98%
25g
¥55 2024-07-19
Enamine
EN300-20163-100.0g
2-methylpentanoic acid
97-61-0 95%
100.0g
$61.0 2023-07-08
S e l l e c k ZHONG GUO
S3314-100mg
2-Methylpentanoic acid
97-61-0 99.85%
100mg
¥795.18 2023-09-16

2-Methyl-pentanoic Acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: Acetone ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions
Batsika, Charikleia S.; Koutsilieris, Charalampos; Koutoulogenis, Giorgos S.; Kokotou, Maroula G.; Kokotos, Christoforos G.; et al, Green Chemistry, 2022, 24(16), 6224-6231

طريقة الإنتاج 2

رد فعل الشرط
1.1 5 min, 180 - 190 °C
المراجع
Solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives
Cabrera-Rivera, Fanny Araceli; Hernandez-Vazquez, Luis Gabriel; Flores-Sanchez, Patricia; Duran-Galvan, Maria; Escalante, Jaime, Green and Sustainable Chemistry, 2017, 7(4), 270-280

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
المراجع
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Iodobenzene Solvents: Water ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
المراجع
Iodoarene mediated efficient aerobic oxidation of aldehydes for carboxylic acids
Zeng, Kui; Stueckl, A. Claudia; Qin, Jie; Simon, Martin; Spyra, Can-Jerome; et al, Molecular Catalysis, 2023, 537,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
المراجع
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; Ru, Shi; Dai, Guoyong; Zhai, Yongyan; Lin, Hualin; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
المراجع
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
المراجع
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, (1994),

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: (1,1,2-Trimethylpropyl)borane
1.2 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water
المراجع
Thexylborane
Mungall, William S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-5

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Ethyl acetoacetate ,  Oxygen Catalysts: Iron oxide (Fe3O4) ;  24 h, 75 - 80 °C
المراجع
Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acids
Villano, Rosaria; Acocella, Maria Rosaria; Scettri, Arrigo, Tetrahedron Letters, 2014, 55(15), 2442-2445

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -15 °C; 15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues
Kaufmann, Dan; Bialer, Meir; Shimshoni, Jakob Avi; Devor, Marshall; Yagen, Boris, Journal of Medicinal Chemistry, 2009, 52(22), 7236-7248

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
المراجع
Preparation of sulfanylamide derivatives as anticonvulsant agents
, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 - 20 °C; 1 h, 15 - 25 °C
المراجع
Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol
, European Patent Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  12 h, reflux; rt
1.2 Reagents: Water ;  cooled
المراجع
Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective application
Rizk, Hala F. ; Noser, Ahmed A. ; Ibrahim, Seham A. ; Fares, Amira K., Journal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP… Solvents: Methanol ;  0.6 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
المراجع
Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid
, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
المراجع
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Acetonitrile ,  Water ;  8 - 12 h, rt
المراجع
Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids
Qiu, Joseph C.; Pradhan, Priya P.; Blanck, Nyle B.; Bobbitt, James M.; Bailey, William F., Organic Letters, 2012, 14(1), 350-353

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Chromium trioxide Solvents: Water
المراجع
Dicyclohexylborane
VanNieuwenhze, Michael S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide
المراجع
Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions
Venturello, Carlo; Gambaro, Mario, Journal of Organic Chemistry, 1991, 56(20), 5924-31

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Nickel, bis(ethyl 4-methoxy-β-oxobenzenepropanoato-Oα′,Oβ)- Solvents: 1,2-Dichloroethane
المراجع
Preparation of carboxylic acids by oxidation of aldehydes with nickel compounds
, Japan, , ,

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) (on GO and immobilized [FeMo6]) Solvents: Ethanol ;  40 °C
المراجع
Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydes
Zarnegaryan, Ali, Scientific Reports, 2022, 12(1),

2-Methyl-pentanoic Acid Raw materials

2-Methyl-pentanoic Acid Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97-61-0)2-Methyl-pentanoic Acid
A845729
نقاء:99%
كمية:2.5kg
الأسعار ($):332.0